molecular formula C20H31F3O3Sn B12632762 Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-25-5

Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane

Cat. No.: B12632762
CAS No.: 919299-25-5
M. Wt: 495.2 g/mol
InChI Key: KZZLUDLSZXLTJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of a stannane (tin) core bonded to a trifluoromethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of tributylstannane with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:

(C4H9)3SnH+C8H4ClF3O2(C4H9)3SnOCOC8H4F3OCH3+HCl\text{(C}_4\text{H}_9\text{)}_3\text{SnH} + \text{C}_8\text{H}_4\text{ClF}_3\text{O}_2 \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{SnOCOC}_8\text{H}_4\text{F}_3\text{OCH}_3 + \text{HCl} (C4​H9​)3​SnH+C8​H4​ClF3​O2​→(C4​H9​)3​SnOCOC8​H4​F3​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannane group can be substituted by other nucleophiles.

    Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and stannane.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or halogens.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of new organotin compounds.

    Oxidation: Formation of tin oxides or other oxidized tin species.

    Hydrolysis: Formation of 2,4,5-trifluoro-3-methoxybenzoic acid and tributylstannane.

Scientific Research Applications

Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism by which tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves interactions with various molecular targets. The trifluoromethoxybenzoyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the stannane core can participate in coordination chemistry with metal ions and other electron-rich species. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
  • Pentafluorophenyltributylstannane

Uniqueness

Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is unique due to the presence of the trifluoromethoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.

Properties

CAS No.

919299-25-5

Molecular Formula

C20H31F3O3Sn

Molecular Weight

495.2 g/mol

IUPAC Name

tributylstannyl 2,4,5-trifluoro-3-methoxybenzoate

InChI

InChI=1S/C8H5F3O3.3C4H9.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-3-4-2;/h2H,1H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

KZZLUDLSZXLTJF-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC(=C(C(=C1F)OC)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.